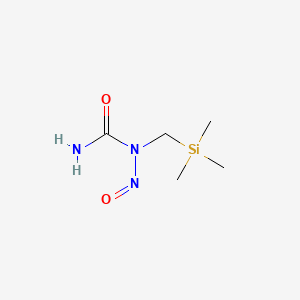
N-Trimethylsilylmethyl-N-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Trimethylsilylmethyl-N-nitrosourea, also known as this compound, is a useful research compound. Its molecular formula is C5H13N3O2Si and its molecular weight is 175.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Mutagenicity Studies
TMS-MNU has been extensively used to assess mutagenicity across different organisms. Studies have shown that it induces mutations in bacterial strains such as E. coli and Salmonella typhimurium, as well as in mammalian cell lines like Chinese hamster V79 cells and murine leukemia L1210 cells. The compound's ability to methylate DNA makes it a valuable tool for understanding the mechanisms of mutagenesis and carcinogenesis .
Carcinogenicity Research
TMS-MNU is utilized in animal models to study the carcinogenic effects of nitrosoureas. For instance, it has been administered to rodents to investigate its role in inducing tumors in various organs, including the stomach, nervous system, kidneys, and lungs. Such studies are crucial for understanding how chemical compounds can lead to cancer development and progression .
Colorectal Cancer Models
Research has demonstrated that TMS-MNU can be used to create non-specific models for colorectal cancer. When administered rectally, it not only increases the incidence of colorectal cancer but also induces other malignancies such as thymic lymphoma and lung cancers. These models are essential for evaluating potential chemotherapeutic agents and understanding the underlying genetic mutations associated with colorectal cancer .
Case Studies
Q & A
Basic Research Questions
Q. What are the organ-specific carcinogenic effects of TMS-MNU in rodent models, and how are these effects quantified experimentally?
TMS-MNU induces tumors in a dose- and organ-specific manner. For example, in rats, it primarily targets the forestomach, with tumor incidence rates increasing proportionally to dosage. Researchers should administer TMS-MNU via oral gavage in graded doses (e.g., 10–50 mg/kg body weight) and monitor histopathological changes over 12–24 months. Tumor multiplicity and latency periods are critical endpoints .
Q. What safety protocols are essential when handling TMS-MNU in laboratory settings?
Due to its carcinogenicity, TMS-MNU requires OSHA-compliant containment (e.g., Class I Type B biosafety cabinets) and closed-system transfers to minimize exposure. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and eye protection. Waste disposal should follow hazardous chemical guidelines, with rigorous deactivation protocols (e.g., alkaline hydrolysis) .
Q. What regulatory frameworks guide the assessment of nitrosamine impurities like TMS-MNU in pharmaceuticals?
The FDA and EMA mandate risk assessments for nitrosamine contamination, including TMS-MNU, under ICH M7(R1) guidelines. Key steps include (Q)SAR analysis for mutagenicity prediction, in vitro Ames testing, and establishing acceptable intake (AI) limits (e.g., ≤6.15 µg/day for potent carcinogens) .
Q. What are the key endpoints to monitor in toxicological studies of TMS-MNU?
Primary endpoints include tumor incidence, organ weight changes, and histopathology. Secondary endpoints may involve biomarkers like DNA adduct formation (e.g., O⁶-methylguanine) in target tissues. Longitudinal studies should track survival rates and latency periods to assess dose-response relationships .
Advanced Research Questions
Q. How can researchers design dosing regimens for TMS-MNU in carcinogenicity studies to balance efficacy and toxicity?
Dose optimization requires pilot studies to establish the maximum tolerated dose (MTD) without premature mortality. For example, Maekawa et al. (1988) used 20 mg/kg in rats, administered weekly for 10 weeks, achieving consistent tumor induction without systemic toxicity. Adjustments should account for species-specific metabolic differences .
Q. What analytical challenges arise in detecting TMS-MNU in complex matrices, and how can they be mitigated?
Challenges include interference from co-eluting compounds (e.g., DMF) and in situ nitrosamine formation during sample preparation. Solutions involve using high-resolution LC-MS/MS with isotopic labeling (e.g., ¹⁵N-TMS-MNU) to distinguish analyte peaks. Matrix effects can be minimized via solid-phase extraction (SPE) and spike-and-recovery validation .
Q. How does TMS-MNU’s mutagenic profile compare to other alkylating agents like ENU?
TMS-MNU, like ENU, alkylates DNA at guanine residues but exhibits greater lipophilicity due to the trimethylsilyl group, enhancing tissue penetration. Comparative studies should assess mutation spectra (e.g., point mutations vs. deletions) using transgenic rodent models (e.g., MutaMouse) and whole-genome sequencing .
Q. What strategies are recommended for assessing in situ formation of nitrosamines during sample preparation?
To prevent artifactual nitrosamine generation, avoid acidic conditions and nitrite-containing reagents. Incorporate nitrosation inhibitors (e.g., ascorbic acid) during homogenization. Validate methods using negative controls (e.g., nitrosamine-free matrices) and parallel testing under varying pH/temperature conditions .
Q. How can in vitro mutagenicity testing be integrated into the risk assessment of TMS-MNU?
Use tiered testing: (1) Bacterial reverse mutation assay (Ames test) with S9 metabolic activation; (2) Mammalian cell assays (e.g., MLA or Comet assay) to detect chromosomal damage. Positive results necessitate in vivo follow-up, such as transgenic rodent mutation assays, to quantify mutagenic potency .
Q. What methodological considerations are critical when comparing TMS-MNU’s carcinogenicity across studies with varying protocols?
Standardize variables like species/strain (e.g., Sprague-Dawley vs. Wistar rats), administration route (oral vs. intravenous), and endpoint criteria. Meta-analyses should adjust for confounding factors (e.g., diet, housing conditions) and use statistical models (e.g., random-effects) to reconcile discrepancies in tumor incidence data .
特性
CAS番号 |
39482-21-8 |
|---|---|
分子式 |
C5H13N3O2Si |
分子量 |
175.26 g/mol |
IUPAC名 |
1-nitroso-1-(trimethylsilylmethyl)urea |
InChI |
InChI=1S/C5H13N3O2Si/c1-11(2,3)4-8(7-10)5(6)9/h4H2,1-3H3,(H2,6,9) |
InChIキー |
HVINTXAXXZKQGX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CN(C(=O)N)N=O |
正規SMILES |
C[Si](C)(C)CN(C(=O)N)N=O |
Key on ui other cas no. |
39482-21-8 |
同義語 |
N-trimethylsilylmethyl-N-nitrosourea TMS-MNU |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















